1-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylpiperazine moiety, and a dihydropyrrole-dione core
Preparation Methods
The synthesis of 1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the methoxyphenyl and phenylpiperazine intermediates, followed by their coupling to form the final product. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: This reaction involves breaking down the compound into smaller fragments using water or aqueous solutions of acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various derivatives and analogs of the original compound.
Scientific Research Applications
1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases, focusing on its pharmacokinetics and pharmacodynamics.
Industry: The compound’s unique properties make it useful in developing new materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can result from its ability to inhibit or activate these targets, thereby influencing various biochemical and physiological processes.
Comparison with Similar Compounds
1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:
1-(2-METHOXYPHENYL)-3-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: This compound has a methyl group instead of a phenyl group on the piperazine ring, which may alter its chemical and biological properties.
1-(2-HYDROXYPHENYL)-3-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: The presence of a hydroxyl group instead of a methoxy group can significantly impact the compound’s reactivity and interactions with biological targets.
The uniqueness of 1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C21H21N3O3/c1-27-19-10-6-5-9-17(19)24-20(25)15-18(21(24)26)23-13-11-22(12-14-23)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
InChI Key |
UORVUJSLZXTAGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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